molecular formula C17H13N3OS2 B2433809 N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681170-51-4

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2433809
CAS No.: 681170-51-4
M. Wt: 339.43
InChI Key: GBJAKXSHXZFYFW-UHFFFAOYSA-N
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Description

“N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that contain sulfur and nitrogen at positions 1 and 3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, often involves the coupling of aromatic aldehydes with o-aminothiophenols . The reaction conditions can vary, but one method involves using ethanol as a reaction medium and stirring at 50 °C for 1 hour .


Molecular Structure Analysis

The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Chemical Reactions Analysis

Benzothiazoles, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Potential as Epidermal Growth Factor Receptor Inhibitors

Benzo[d]thiazole-2-carboxamide derivatives, closely related to the compound , have shown promise as inhibitors of the epidermal growth factor receptor (EGFR). These compounds demonstrated cytotoxicity against cancer cell lines with high EGFR expression and minimal toxicity to normal cells, suggesting their potential as selective anticancer agents (Zhang et al., 2017).

Antibacterial and Antifungal Properties

Research indicates that certain derivatives of benzo[d]thiazole-2-carboxamide possess notable antibacterial and antifungal activities. A study synthesizing and characterizing N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed its effectiveness against bacterial strains like Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger (Senthilkumar et al., 2021).

Antitumor Activities

Several thiazole carboxamide derivatives have been identified for their antitumor properties. A study reported the synthesis of novel thiazole derivatives, including N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide, which showed effectiveness against various bacterial strains and potential antitumor activity (Mhaske et al., 2011).

Potential in Stem Cell Research

Thiazole-4-carboxamide derivatives have been implicated in stem cell research. N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a compound in this class, is known to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This highlights the potential of such compounds in regenerative medicine and stem cell research (Ries et al., 2013).

Future Directions

Benzothiazoles, including “N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new benzothiazole derivatives and evaluating their biological activities .

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c18-8-3-9-22-15-5-2-1-4-14(15)20-17(21)12-6-7-13-16(10-12)23-11-19-13/h1-2,4-7,10-11H,3,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJAKXSHXZFYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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